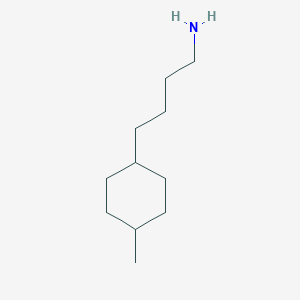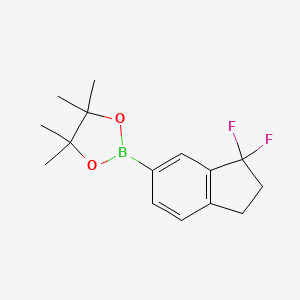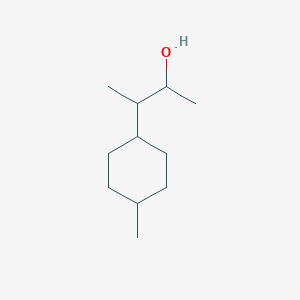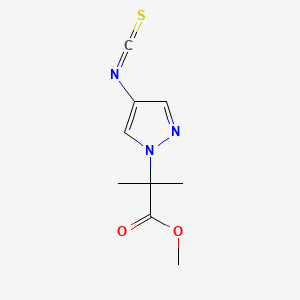
methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrazole derivative with an isothiocyanate reagent under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, such as water or alcohols, to form corresponding adducts.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form heterocyclic compounds with potential biological activities.
Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines or alcohols, and solvents such as dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reaction conditions and the nature of the nucleophile used.
Scientific Research Applications
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl 2-(4-isocyanato-1H-pyrazol-1-yl)-2-methylpropanoate: This compound has an isocyanate group instead of an isothiocyanate group, which can lead to different reactivity and biological activities.
Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate: This compound has an amino group instead of an isothiocyanate group, which can also result in different chemical and biological properties.
The uniqueness of this compound lies in its isothiocyanate group, which imparts specific reactivity and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C9H11N3O2S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
methyl 2-(4-isothiocyanatopyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H11N3O2S/c1-9(2,8(13)14-3)12-5-7(4-11-12)10-6-15/h4-5H,1-3H3 |
InChI Key |
JLCZMVNVSWEPKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=C(C=N1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


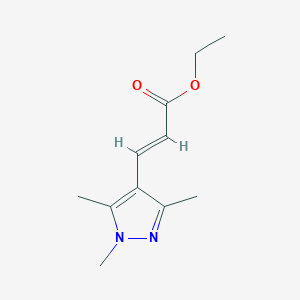
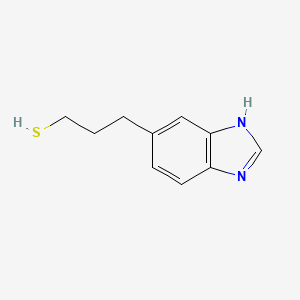
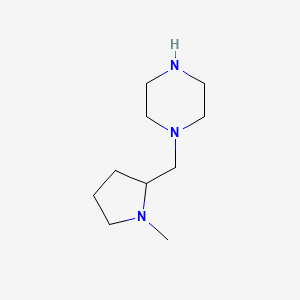
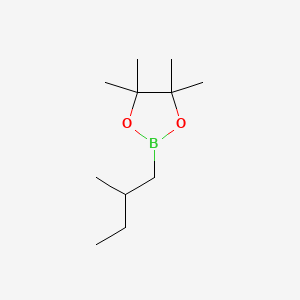

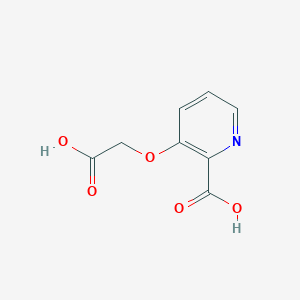


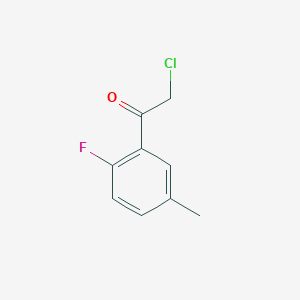
![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)
